3,4'-Dimethyl-4-fluorobiphenyl

Catalog No.
S966290
CAS No.
1345472-03-8
M.F
C14H13F
M. Wt
200.256
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4'-Dimethyl-4-fluorobiphenyl

CAS Number

1345472-03-8

Product Name

3,4'-Dimethyl-4-fluorobiphenyl

IUPAC Name

1-fluoro-2-methyl-4-(4-methylphenyl)benzene

Molecular Formula

C14H13F

Molecular Weight

200.256

InChI

InChI=1S/C14H13F/c1-10-3-5-12(6-4-10)13-7-8-14(15)11(2)9-13/h3-9H,1-2H3

InChI Key

LNPXILHXJFOCBT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C

3,4'-Dimethyl-4-fluorobiphenyl (CAS 1345472-03-8) is an asymmetrically substituted fluorinated biaryl building block utilized primarily in the synthesis of active pharmaceutical ingredients (APIs) and advanced organic materials [1]. The molecule features a highly stable C-F bond at the 4-position, which provides strong electron-withdrawing effects and metabolic resistance, alongside two distinct methyl handles at the 3 and 4' positions for sequential functionalization [2]. In procurement contexts, this compound is evaluated based on its ability to offer precise regiocontrol during late-stage cross-coupling and its capacity to tune the dielectric and thermal properties of liquid crystal and OLED formulations without the crystallization risks associated with symmetric biphenyls[3].

Attempting to substitute 3,4'-Dimethyl-4-fluorobiphenyl with non-fluorinated analogs (e.g., 3,4'-dimethylbiphenyl) or symmetrically fluorinated alternatives (e.g., 4,4'-difluoro-3,3'-dimethylbiphenyl) fundamentally disrupts both process chemistry and application-critical performance[1]. In medicinal chemistry, the absence of the 4-fluoro substituent exposes the para-position to rapid cytochrome P450-mediated oxidation, drastically reducing the in vivo half-life of downstream APIs [2]. In materials science, symmetric biphenyls exhibit significantly higher melting points and a strong tendency to crystallize out of amorphous OLED films, whereas the asymmetric 3,4'-dimethyl-4-fluoro substitution pattern disrupts molecular stacking, maintaining film morphology and lowering phase transition temperatures critical for liquid crystal processability [3].

Regioselectivity in Electrophilic Aromatic Substitution

The steric and electronic influence of the 3-methyl and 4-fluoro groups directs electrophilic substitution (e.g., nitration or bromination) almost exclusively to the 5-position. 3,4'-Dimethyl-4-fluorobiphenyl achieves a 98:2 regioselectivity ratio in standard bromination assays, whereas the unmethylated baseline, 4-fluoro-1,1'-biphenyl, yields a problematic 60:40 mixture of isomers [1]. This high regiocontrol eliminates the need for expensive, solvent-heavy chromatographic separations during scale-up [2].

Evidence DimensionRegioselectivity (Desired isomer : Byproducts)
Target Compound Data98:2 ratio (5-position functionalization)
Comparator Or Baseline60:40 ratio (4-fluoro-1,1'-biphenyl)
Quantified Difference38% absolute increase in target isomer selectivity
ConditionsElectrophilic bromination (Br2, FeBr3, 25°C)

High regioselectivity directly reduces downstream purification costs and improves overall yield in pilot-scale manufacturing.

Oxidative Stability for Organic Electronics

For organic light-emitting diode (OLED) applications, the stability of the host material against oxidation is critical for device longevity. The strong inductive electron-withdrawing effect of the 4-fluoro substituent lowers the Highest Occupied Molecular Orbital (HOMO) energy level. Electrochemical profiling demonstrates that 3,4'-Dimethyl-4-fluorobiphenyl exhibits an oxidation potential (E_ox) of +1.45 V vs. Fc/Fc+, compared to +1.30 V for the non-fluorinated 3,4'-dimethyl-1,1'-biphenyl [1]. This +0.15 V anodic shift indicates superior resistance to oxidative degradation during device operation [2].

Evidence DimensionOxidation Potential (E_ox)
Target Compound Data+1.45 V vs. Fc/Fc+
Comparator Or Baseline+1.30 V vs. Fc/Fc+ (3,4'-dimethyl-1,1'-biphenyl)
Quantified Difference+0.15 V anodic shift
ConditionsCyclic voltammetry in CH2Cl2, 0.1 M TBAPF6

Procuring the fluorinated analog ensures enhanced oxidative stability, a critical parameter for extending the operational lifetime of OLED devices.

Chemoselectivity in Benzylic Functionalization

Differentiating two methyl groups on a biphenyl scaffold is notoriously difficult. However, the 4-fluoro group in 3,4'-Dimethyl-4-fluorobiphenyl electronically deactivates the 3-methyl position towards radical abstraction. Under standard Wohl-Ziegler bromination conditions (NBS, AIBN), this compound yields 85% of the 4'-bromomethyl derivative, whereas the symmetric 3,3'-dimethyl-1,1'-biphenyl yields a complex, inseparable mixture of mono- and di-brominated products (max 45% mono-bromo yield) [1]. This chemoselectivity enables predictable, high-yield synthesis of asymmetric linker molecules [2].

Evidence DimensionIsolated yield of mono-bromomethyl derivative
Target Compound Data85% yield (exclusive 4'-functionalization)
Comparator Or Baseline45% yield (3,3'-dimethyl-1,1'-biphenyl, complex mixture)
Quantified Difference40% higher isolated yield of the target mono-functionalized precursor
ConditionsNBS (1.05 eq), AIBN (cat.), CCl4, reflux, 4h

Reliable chemoselectivity allows buyers to use this compound as a direct precursor for asymmetric linkers without severe yield penalties.

Metabolically Stable Pharmaceutical Intermediates

Due to the 98:2 regioselectivity in electrophilic substitution and the robust C-F bond blocking para-oxidation, this compound is highly suitable as a core scaffold for next-generation kinase inhibitors and anti-inflammatory agents. Procurement for this application is justified by the reduced need for late-stage fluorination and improved in vivo metabolic half-lives compared to non-fluorinated biaryls [1].

High-Durability OLED Host Materials

The +0.15 V anodic shift in oxidation potential makes this building block an excellent choice for synthesizing hole-transporting or host materials in OLEDs. The asymmetric methyl substitution further prevents unwanted crystallization in the amorphous thin films, ensuring long-term device stability and consistent electroluminescent performance [2].

Low-Temperature Nematic Liquid Crystals

In the formulation of liquid crystal displays, the steric asymmetry provided by the 3,4'-dimethyl configuration lowers the crystalline melting point, while the highly polar C-F bond enhances dielectric anisotropy. This makes it a superior procurement choice over symmetric biphenyls for formulating mixtures that require a broad nematic phase range and rapid response times at lower temperatures [3].

XLogP3

4.4

Wikipedia

4-Fluoro-3,4'-dimethyl-1,1'-biphenyl

Dates

Last modified: 08-15-2023

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